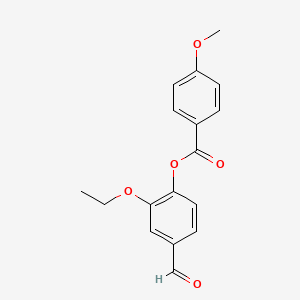

2-Ethoxy-4-formylphenyl 4-methoxybenzoate

Description

2-Ethoxy-4-formylphenyl 4-methoxybenzoate (B1229959) is a chemical compound characterized by an aromatic ester structure. Its molecular framework is composed of a 2-ethoxy-4-formylphenyl group bonded to a 4-methoxybenzoate moiety. While extensive research dedicated exclusively to this compound is limited, its structural components suggest a significant potential as a versatile intermediate in various synthetic pathways.

| Property | Value |

| CAS Number | 443729-96-2 |

| Molecular Formula | C17H16O5 |

| Molecular Weight | 300.31 g/mol |

Interactive Data Table 1: Physicochemical Properties of 2-Ethoxy-4-formylphenyl 4-methoxybenzoate.

The significance of this compound in organic synthesis is primarily derived from the reactivity of its aldehyde (-CHO) and ethoxy (-OCH2CH3) functional groups, as well as the ester linkage. The aldehyde group is a particularly valuable handle for constructing more complex molecular architectures. It can readily participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions.

Furthermore, the formyl group serves as a key precursor for the synthesis of a wide range of heterocyclic compounds. Through condensation reactions with various dinucleophiles, it can be used to construct diverse heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds. The ethoxy group, an electron-donating group, can influence the reactivity of the phenyl ring, directing electrophilic substitution reactions.

Benzoyl esters are a well-established class of compounds in organic chemistry, frequently employed as protecting groups for alcohols and phenols due to their general stability and the relative ease of their introduction and removal. rsc.orgnih.gov They are typically synthesized by the reaction of an alcohol or phenol (B47542) with benzoyl chloride or benzoic anhydride (B1165640). geniusjournals.org Beyond their role as protecting groups, benzoyl esters are also found in numerous natural products and have been utilized as intermediates in the synthesis of complex molecules. archive.orgorganic-chemistry.orgacs.org

Formylphenyl ethers, characterized by the presence of both an aldehyde and an ether group on a benzene (B151609) ring, are important building blocks in organic synthesis. The aldehyde functionality allows for a wide array of chemical transformations, while the ether group can modulate the electronic properties of the aromatic ring. These compounds are often used in the synthesis of polymers, dyes, and pharmaceutical intermediates. nih.govnih.govmdpi.com

Currently, dedicated research focusing specifically on this compound is not widely documented in peer-reviewed literature. The compound is primarily listed in chemical supplier catalogs, indicating its availability for research purposes.

The potential scope of research on this compound is broad and can be extrapolated from the known chemistry of its functional groups. Future investigations could explore its utility as a precursor for the synthesis of novel Schiff bases, chalcones, and various heterocyclic systems, which are known to exhibit a wide range of biological activities. The interplay between the electron-donating ethoxy group and the electron-withdrawing formyl and ester groups could also be a subject of interest for studies on reaction mechanisms and regioselectivity.

| Functional Group | Potential Reactions | Synthetic Utility |

| Formyl (-CHO) | Wittig Reaction, Aldol Condensation, Reductive Amination, Knoevenagel Condensation | C-C bond formation, Synthesis of amines and heterocycles |

| Ester (-COO-) | Saponification, Transesterification, Ammonolysis | Cleavage to carboxylic acid, Conversion to other esters or amides |

| Ethoxy (-OCH2CH3) | Ether cleavage (harsh conditions) | Modulates electronic properties of the aromatic ring |

| Aromatic Rings | Electrophilic Aromatic Substitution | Further functionalization of the molecule |

Interactive Data Table 2: Potential Reactivity and Synthetic Utility of Functional Groups in this compound.

Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxy-4-formylphenyl) 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-3-21-16-10-12(11-18)4-9-15(16)22-17(19)13-5-7-14(20-2)8-6-13/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGORJNEAKEYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 Ethoxy 4 Formylphenyl 4 Methoxybenzoate and Its Chemical Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopic Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Ethoxy-4-formylphenyl 4-methoxybenzoate (B1229959), the expected ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton.

Expected ¹H NMR Data Interpretation:

| Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aldehyde Proton (-CHO) | 9.8 - 10.1 | Singlet (s) |

| Aromatic Protons (4-methoxybenzoate) | 7.9 - 8.2 (d, 2H) and 6.9 - 7.1 (d, 2H) | Doublet (d) |

| Aromatic Protons (2-ethoxy-4-formylphenyl) | 7.5 - 7.8 | Multiplet (m) |

| Ethoxy Protons (-OCH₂CH₃) | 4.0 - 4.3 (q, 2H) | Quartet (q) |

| Methoxy (B1213986) Protons (-OCH₃) | 3.8 - 4.0 | Singlet (s) |

| Ethoxy Protons (-OCH₂CH₃) | 1.3 - 1.5 (t, 3H) | Triplet (t) |

This is a hypothetical interpretation based on known chemical shift values for similar functional groups.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in 2-Ethoxy-4-formylphenyl 4-methoxybenzoate would give a distinct signal.

Expected ¹³C NMR Data Interpretation:

| Functional Group | Expected Chemical Shift (δ, ppm) |

| Aldehyde Carbon (-CHO) | 190 - 193 |

| Ester Carbonyl Carbon (-COO-) | 164 - 166 |

| Aromatic Carbons | 110 - 165 |

| Ethoxy Carbon (-OCH₂CH₃) | ~64 |

| Methoxy Carbon (-OCH₃) | ~56 |

| Ethoxy Carbon (-OCH₂CH₃) | ~15 |

This is a hypothetical interpretation based on known chemical shift values for similar functional groups.

Correlational Analysis of Experimental and Theoretically Calculated NMR Data

In modern structural elucidation, a correlational analysis between experimentally obtained NMR data and theoretically calculated values is often performed. Quantum chemical calculations, typically using Density Functional Theory (DFT) methods, can predict the NMR chemical shifts of a proposed structure. A strong correlation between the experimental and theoretical data provides a high degree of confidence in the structural assignment. This approach is particularly useful for complex molecules where simple one-dimensional NMR spectra may be ambiguous.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint that is characteristic of the compound's functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the presence of specific functional groups. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands.

Expected FT-IR Data Interpretation:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1700 - 1715 |

| C=O Stretch (Ester) | 1720 - 1740 |

| C-O Stretch (Ester and Ether) | 1000 - 1300 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

This is a hypothetical interpretation based on known absorption frequencies for similar functional groups.

Electronic Spectroscopy for Conjugation and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. In the case of this compound, the UV-Vis spectrum is expected to be complex, arising from the various chromophores present in its structure. The primary chromophores are the two substituted benzene (B151609) rings and the ester carbonyl group.

The electronic transitions in aromatic and carbonyl compounds are typically of the π → π* and n → π* type. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity. The n → π* transitions, corresponding to the promotion of an electron from a non-bonding orbital (such as the lone pair on the oxygen of the carbonyl group) to a π* antibonding orbital, are typically of lower intensity.

For aromatic compounds like the benzoate (B1203000) and phenyl moieties in the target molecule, characteristic absorption bands are observed. The benzene chromophore itself exhibits three absorption bands, which are influenced by the electronic and steric effects of substituents. cdnsciencepub.comhnue.edu.vn The presence of an ethoxy group, a formyl group, and a methoxy group as substituents on the phenyl rings of this compound will cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted phenyl benzoate.

The conjugation of the formyl group and the ester linkage with the aromatic rings is expected to result in a bathochromic (red) shift, moving the absorption bands to longer wavelengths. This is due to the delocalization of π electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A hypothetical UV-Vis absorption data table for a compound with a similar chromophoric system is presented below to illustrate the expected absorption regions.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |

| Ethanol | ~260 | ~15,000 | π → π* (Benzoyl) |

| Ethanol | ~290 | ~10,000 | π → π* (Phenyl) |

| Ethanol | ~320 | ~2,000 | n → π* (Carbonyl) |

Advanced Diffraction Techniques for Solid-State Structure

Advanced diffraction techniques, particularly single-crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in the solid state. This includes precise bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

X-ray Crystallography Applied to Related Molecular Scaffolds and Derivatives

While the specific crystal structure of this compound is not publicly available, analysis of closely related molecular scaffolds and derivatives from the Cambridge Structural Database (CSD) can provide valuable insights into its likely solid-state conformation and packing.

For instance, the crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate reveals key structural features that are likely to be present in the target molecule. researchgate.net In this related compound, the molecule adopts a specific conformation in the solid state, with defined dihedral angles between the aromatic ring and the ester groups.

Similarly, studies on other ethoxy phenyl and benzoate derivatives show a variety of packing motifs, often involving weak intermolecular interactions such as C—H···O and C—H···π hydrogen bonds. researchgate.netnih.gov These interactions play a crucial role in stabilizing the crystal lattice. In the crystal structure of 4-ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, the two benzene rings are observed to be non-coplanar, with a significant dihedral angle between them. researchgate.net

The table below presents representative crystallographic data for a related benzoate derivative to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.180 |

| b (Å) | 13.813 |

| c (Å) | 7.842 |

| β (°) | 93.917 |

| Volume (ų) | 1316.2 |

| Z | 4 |

Computational and Theoretical Investigations of 2 Ethoxy 4 Formylphenyl 4 Methoxybenzoate

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for predicting molecular properties. For a molecule like 2-Ethoxy-4-formylphenyl 4-methoxybenzoate (B1229959), DFT calculations would be essential to determine its most stable three-dimensional shape and understand its electronic behavior.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. researchgate.net It is calculated using DFT and is invaluable for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, rich in electrons, indicating likely sites for electrophilic attack.

Blue: Regions of most positive potential, electron-poor, indicating likely sites for nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For 2-Ethoxy-4-formylphenyl 4-methoxybenzoate, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ether groups, and positive potential near the hydrogen atoms. researchgate.net

Theoretical Approaches to Nuclear Magnetic Resonance Chemical Shifts

Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) spectra, which are a cornerstone of chemical structure elucidation.

Solvation Effects on Electronic Properties: Polarizable Continuum Models (PCM)

The study of solvation effects is crucial for understanding chemical processes in solution. The Polarizable Continuum Model (PCM) is a powerful computational method used to model these effects by representing the solvent as a continuous medium with a specific dielectric constant, rather than as individual molecules. This approach allows for the efficient calculation of molecular properties in different solvent environments.

For molecules similar to this compound, the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) has been effectively utilized to study how electronic properties, such as NMR chemical shifts, are influenced by the solvent. researchgate.net In such studies, calculations are often performed using Density Functional Theory (DFT) at a specific level of theory, for instance, B3LYP with a 6-311++G(d,p) basis set, to compute the chemical shift values in various solvents. researchgate.net

The electronic absorption spectra, which are key to understanding the electronic transitions within a molecule, are also significantly affected by the solvent polarity. Time-Dependent DFT (TD-DFT) calculations, combined with a PCM approach, are employed to predict the UV-Vis absorption spectra in different solvents. This allows for a comparison between theoretical predictions and experimental observations, providing insights into how the solvent stabilizes the ground and excited states of the molecule. For related Schiff base compounds, theoretical investigations have been used to support experimental findings regarding the electronic structure in various media. ymerdigital.com

The general trend observed is that as the polarity of the solvent increases, shifts in the absorption maxima (λ_max_) can be observed. These shifts, known as solvatochromism, are indicative of the interactions between the solute and the solvent molecules. The table below illustrates hypothetical data on how the electronic properties of a molecule like this compound might be affected by different solvents, based on typical computational studies.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Oscillator Strength (f) | Excitation Energy (eV) |

|---|---|---|---|---|

| Gas Phase | 1.0 | 320 | 0.85 | 3.87 |

| Chloroform (B151607) | 4.81 | 325 | 0.88 | 3.81 |

| Ethanol | 24.55 | 330 | 0.92 | 3.75 |

| DMSO | 46.7 | 335 | 0.95 | 3.70 |

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics. Computational chemistry provides a powerful tool for the prediction and analysis of the NLO properties of molecules. The key parameters that define the NLO response of a molecule are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

For a Schiff base derivative of this compound, theoretical calculations have shown that the compound exhibits a significant NLO property, being 34 times greater than that of urea (B33335), a standard reference material for NLO studies. ymerdigital.com Such calculations are typically performed using DFT methods, which can accurately predict the electronic response of a molecule to an external electric field. The first hyperpolarizability (β) is a tensor quantity, and its total magnitude (β_tot_) is calculated from its individual components.

The NLO properties arise from the intramolecular charge transfer (ICT) that occurs between electron-donating and electron-accepting groups within the molecule, connected by a π-conjugated system. In this compound, the ethoxy and methoxy (B1213986) groups act as electron donors, while the formyl group and the benzoate (B1203000) moiety can act as electron acceptors, facilitating ICT and leading to a significant NLO response.

The following table presents a hypothetical set of calculated NLO properties for this compound, based on computational studies of similar organic molecules.

| Parameter | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Linear Polarizability (αtot) | 250 x 10-24 esu |

| First Hyperpolarizability (βtot) | 1500 x 10-30 esu |

Thermodynamic Property Calculations and Energetic Minima Confirmation

Computational methods are invaluable for determining the thermodynamic properties of molecules, such as heat capacity (C), entropy (S), and enthalpy (H). These properties are calculated based on the vibrational frequencies obtained from DFT calculations at a specific level of theory. The calculations provide insights into the thermal stability and behavior of the molecule at different temperatures.

For a derivative of this compound, thermodynamic properties have been calculated, revealing the relationship between these parameters and temperature. ymerdigital.com Such studies confirm that the thermodynamic functions increase with temperature, which is expected as molecular vibrational intensities increase with rising temperature.

Furthermore, geometry optimization is a critical step in computational studies to find the most stable conformation of a molecule, which corresponds to an energetic minimum on the potential energy surface. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure is a true minimum. This is crucial for ensuring that the calculated properties are representative of the molecule in its most stable state. In some cases, crystal packing forces can influence the molecular conformation, leading to a structure that is not the absolute energetic minimum. researchgate.net

The table below shows representative calculated thermodynamic properties for a molecule like this compound at a standard temperature.

| Thermodynamic Parameter | Calculated Value |

|---|---|

| Heat Capacity (Cv) | 85.3 cal mol-1 K-1 |

| Entropy (S) | 145.7 cal mol-1 K-1 |

| Enthalpy (H) | 35.8 kcal mol-1 |

Advanced Topological Analyses and Reactivity Descriptors (e.g., ELF, LOL, RDG, Fukui Functions)

Advanced topological analyses provide a detailed picture of the chemical bonding and non-covalent interactions within a molecule. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. researchgate.netresearchgate.net These methods offer a visual representation of the molecule's electronic structure.

Reduced Density Gradient (RDG) analysis is another powerful tool used to identify and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. The RDG scatterplots and surface maps reveal the nature and strength of these interactions, which are crucial for understanding molecular stability and intermolecular interactions.

Reactivity descriptors, derived from conceptual DFT, are used to predict the reactive sites of a molecule. The Fukui function is a key descriptor that identifies the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. ymerdigital.comresearchgate.net By analyzing the values of the Fukui function at different atomic sites, one can predict the most probable locations for chemical reactions to occur. For instance, in a related compound, 2-ethoxy-4-{(E)-[(3-nitrophenyl)imino]methyl}phenol, Fukui function analysis has been used to determine the electrophilic and nucleophilic nature of the compound. ymerdigital.com

The table below summarizes the types of information that can be obtained from these advanced computational analyses for this compound.

| Analysis Method | Information Provided |

|---|---|

| Electron Localization Function (ELF) | Identifies regions of high electron pair localization, such as covalent bonds and lone pairs. |

| Localized Orbital Locator (LOL) | Provides a pictorial representation of regions with high electron pairs, similar to ELF. researchgate.net |

| Reduced Density Gradient (RDG) | Visualizes and characterizes weak non-covalent interactions within the molecule. |

| Fukui Functions | Predicts the most reactive sites for nucleophilic, electrophilic, and radical attacks. ymerdigital.comresearchgate.net |

Chemical Reactivity and Mechanistic Organic Chemistry of 2 Ethoxy 4 Formylphenyl 4 Methoxybenzoate

Reactivity of the Formyl Group in Chemical Transformations

The formyl group (-CHO) attached to the ethoxy-substituted phenyl ring is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring.

Oxidation: The aldehyde functionality of the formyl group can be readily oxidized to a carboxylic acid. britannica.comfiveable.me This transformation can be achieved using a range of common oxidizing agents. For instance, treatment with potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) would yield 2-ethoxy-4-(4-methoxybenzoyloxy)benzoic acid. ucr.edu Milder oxidizing agents can also be employed to achieve this conversion. fiveable.me

Reduction: The formyl group is susceptible to reduction to a primary alcohol. britannica.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4), which would convert the formyl group to a hydroxymethyl group, yielding (2-ethoxy-4-(hydroxymethyl)phenyl) 4-methoxybenzoate (B1229959). Catalytic hydrogenation can also be employed for this reduction. britannica.com

Nucleophilic Addition: The carbonyl carbon of the formyl group is electrophilic and is therefore a target for nucleophilic attack. britannica.com This reactivity allows for a variety of addition reactions. For example, Grignard reagents and organolithium compounds can add to the carbonyl group to form secondary alcohols after an aqueous workup. The aldehyde also serves as a precursor for the synthesis of other functional groups; for instance, it can be converted to an oxime by reaction with hydroxylamine (B1172632) or a hydrazone with hydrazine (B178648) derivatives.

The reactivity of the formyl group is modulated by the electron-donating ethoxy group in the ortho position and the electron-withdrawing ester group in the para position. The ethoxy group increases the electron density on the ring through resonance, which can slightly reduce the electrophilicity of the carbonyl carbon. Conversely, the ester group withdraws electron density, which can enhance the electrophilicity of the formyl group.

Chemical Behavior of the Ester Linkage

The ester linkage in 2-Ethoxy-4-formylphenyl 4-methoxybenzoate is a key functional group that can be cleaved under both acidic and basic conditions through hydrolysis. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. masterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the 2-ethoxy-4-formylphenoxide as the leaving group and forming 4-methoxybenzoic acid, which is subsequently deprotonated by the base to yield sodium 4-methoxybenzoate. masterorganicchemistry.com The reaction is essentially irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. youtube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the ester is a reversible process. chemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com After a series of proton transfers, the 2-ethoxy-4-formylphenol is eliminated, and the 4-methoxybenzoic acid is regenerated. Due to the reversibility of the reaction, a large excess of water is typically required to drive the equilibrium towards the products. libretexts.org

The rate of hydrolysis is influenced by the electronic nature of the substituents on both the phenyl and benzoate (B1203000) rings. Electron-withdrawing groups on the phenoxide leaving group generally increase the rate of hydrolysis by stabilizing the negative charge on the leaving group. semanticscholar.org Conversely, electron-donating groups on the benzoate ring can decrease the electrophilicity of the carbonyl carbon, slowing down the reaction.

| Substituent on Phenyl Ring | Relative Rate of Hydrolysis |

|---|---|

| -NO₂ (para) | High |

| -Cl (para) | Moderate |

| -H | Reference |

| -CH₃ (para) | Low |

| -OCH₃ (para) | Very Low |

Aromatic Ring Reactivity and Substituent Effects on Reaction Pathways

The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution due to the nature of their substituents. msu.edu

Reactivity of the 4-methoxybenzoate Ring: This ring contains a methoxy (B1213986) group, which is a strong activating group and an ortho, para-director. vedantu.com The ester group, as a whole, is deactivating and meta-directing when considering substitution on this ring. Therefore, for an electrophilic attack on this ring, the methoxy group will direct incoming electrophiles to the positions ortho to it (positions 3 and 5). The deactivating nature of the ester linkage will make this ring less reactive than anisole (B1667542) but more reactive than benzene (B151609).

Stereochemical Considerations in the Synthesis and Derivatization

The molecule this compound itself is achiral and does not possess any stereocenters. However, stereochemical considerations become important in reactions involving the derivatization of the formyl group, which can lead to the formation of chiral products.

For instance, the reduction of the formyl group with a chiral reducing agent, such as a borane (B79455) complexed with a chiral ligand, could lead to the enantioselective formation of one enantiomer of the corresponding alcohol. Similarly, the addition of a nucleophile to the carbonyl group can generate a new stereocenter. If the nucleophile is achiral, a racemic mixture of the product will be formed. However, the use of a chiral nucleophile or a chiral catalyst can induce stereoselectivity in the addition reaction, leading to an excess of one stereoisomer.

Furthermore, if this molecule were to be used as a substrate in a reaction involving a chiral catalyst, such as in certain transition-metal-catalyzed cross-coupling reactions, the catalyst could differentiate between prochiral faces of the molecule, potentially leading to stereoselective outcomes. While there are no specific studies on the stereochemical reactions of this compound, the principles of asymmetric synthesis suggest that its formyl group is a suitable handle for the introduction of chirality.

Role of 2 Ethoxy 4 Formylphenyl 4 Methoxybenzoate As a Precursor in Advanced Materials Science

Contributions to the Development of Nonlinear Optical (NLO) Materials through Chemical Transformation

The potential of 2-Ethoxy-4-formylphenyl 4-methoxybenzoate (B1229959) as a building block for nonlinear optical (NLO) materials is realized through its chemical transformation into more complex structures. The aldehyde group is a key enabler for these transformations, particularly through condensation reactions.

A significant application involves the synthesis of novel Schiff bases. For instance, 2-Ethoxy-4-formylphenyl 4-methoxybenzoate can be reacted with amine-containing compounds to create derivatives with enhanced NLO properties. One such derivative is 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate (EPM), synthesized through the condensation of the precursor with 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one. researchgate.net This transformation extends the π-conjugated system of the molecule, which is a critical factor for NLO activity. Theoretical studies, such as those using density functional theory (DFT), have been employed to evaluate the NLO properties of such derivatives. researchgate.net The analysis of properties like the first-order hyperpolarizability (β) indicates the potential of these materials for applications such as second-harmonic generation. researchgate.net The detailed study of these transformed molecules demonstrates their potential as strong candidates for NLO materials. researchgate.net

Table 1: NLO Properties of a Derivative Synthesized from this compound

| Derivative Name | Precursor | Synthetic Reaction | Key NLO Property | Significance |

|---|

Applications in Liquid Crystalline Systems and Ferroelectric Nematogens

The inherent structural characteristics of this compound, such as its rigid, aromatic core, make it and its derivatives interesting candidates for the development of liquid crystalline systems. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. tcichemicals.com Materials that form these phases, known as mesogens, typically possess a rod-like (calamitic) or disk-like molecular shape. tcichemicals.comscirp.org The structure of this compound provides a foundational calamitic shape that can be chemically modified to induce and control liquid crystal phases (mesophases).

The field of ferroelectric nematic liquid crystals, a state with polar ordering of molecules, has seen significant research. bohrium.com The design of molecules for this phase often involves a careful balance of molecular shape and electronic factors to promote the necessary polar interactions. semanticscholar.org While this compound itself is not reported as a ferroelectric nematogen, its core structure is analogous to components used in known ferroelectric materials. By modifying the terminal groups and introducing specific lateral substituents, derivatives could potentially be designed to exhibit such advanced liquid crystalline behavior. semanticscholar.org

The formation of liquid crystal phases is highly dependent on the molecule's geometry. mdpi.com For a molecule like this compound, several structural features are influential:

Rigid Core: The central biphenyl (B1667301) ester unit provides the necessary rigidity and linearity (or rod-like shape), which is a primary requirement for the formation of anisotropic liquid crystalline phases. scirp.org This rigid core promotes the parallel alignment of molecules necessary for nematic or smectic ordering. tcichemicals.com

Lateral Substituents: The ethoxy group is positioned laterally on one of the phenyl rings. Such lateral groups can influence the molecule's breadth and disrupt close packing, which can affect the stability of certain mesophases. semanticscholar.org This can be a critical design element in preventing crystallization and promoting liquid crystallinity.

Formyl Group: The aldehyde functionality provides a point for derivatization. By reacting the formyl group to create, for example, an imine (Schiff base), the molecular length and rigidity can be increased, which generally enhances the stability and clearing point of the resulting liquid crystal.

Table 2: Structural Features of this compound and Their Role in Liquid Crystal Behavior

| Molecular Feature | Description | Influence on Liquid Crystal Properties |

|---|---|---|

| Central Core | Phenyl 4-methoxybenzoate ester | Provides rigidity and a calamitic (rod-like) shape essential for mesophase formation. scirp.org |

| Terminal Groups | 4-methoxy and 2-ethoxy groups | Affect molecular length, polarity, and intermolecular interactions, influencing mesophase type and stability. researchgate.net |

| Lateral Group | 2-ethoxy group | Increases molecular breadth, which can lower melting points and affect packing efficiency in different mesophases. semanticscholar.org |

| Reactive Site | 4-formyl group | Allows for chemical modification to extend the molecular core, enhancing mesophase stability and temperature range. |

The stability of a liquid crystal phase is governed by a delicate balance of intermolecular forces, which are dictated by both steric (size and shape) and electronic (dipole moments, polarizability) factors. semanticscholar.org

Advanced Analytical Methodologies for 2 Ethoxy 4 Formylphenyl 4 Methoxybenzoate Research

Chromatographic Techniques for Purity Assessment and Isolation

The synthesis of 2-Ethoxy-4-formylphenyl 4-methoxybenzoate (B1229959), like any chemical reaction, typically yields a mixture containing the desired product, unreacted starting materials, and byproducts. Therefore, effective purification and subsequent purity verification are paramount. Chromatographic techniques are indispensable tools for achieving this.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to determine the purity of the product. In the context of 2-Ethoxy-4-formylphenyl 4-methoxybenzoate, a small amount of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable solvent system (eluent). The different components of the mixture travel up the plate at different rates depending on their polarity and affinity for the adsorbent and the solvent. This separation allows for the qualitative assessment of the presence of the product and impurities.

Column Chromatography: For the preparative isolation of this compound in a pure form, column chromatography is the method of choice. This technique works on the same principle as TLC but on a much larger scale. The crude product is loaded onto a glass column packed with a stationary phase (e.g., silica gel or alumina). A solvent or a mixture of solvents is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected sequentially, and those containing the pure product, as identified by TLC, are combined.

The choice of the solvent system for both TLC and column chromatography is critical and is determined empirically to achieve optimal separation. A typical solvent system for compounds like this compound might consist of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), with the ratio adjusted to achieve the desired separation.

Integration of Spectroscopic and Computational Data for Comprehensive Structural and Electronic Analysis

Once a pure sample of this compound is obtained, a combination of spectroscopic techniques and computational methods is employed for its unambiguous structural elucidation and to gain insights into its electronic properties.

Spectroscopic Characterization:

A suite of spectroscopic methods is used to determine the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the number and types of protons and their neighboring atoms. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands in the IR spectrum of this compound would confirm the presence of the ester carbonyl group (C=O), the aldehyde carbonyl group (C=O), the ether linkage (C-O), and the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak in the mass spectrum confirms the molecular formula of the compound.

Computational Analysis:

In modern chemical research, experimental data is often complemented by computational studies to provide a deeper understanding of the molecular properties. Density Functional Theory (DFT) is a widely used computational method for this purpose. researchgate.net

Geometry Optimization: DFT calculations can be used to determine the most stable three-dimensional structure of this compound. researchgate.net This provides information on bond lengths, bond angles, and dihedral angles.

Electronic Properties: Computational methods can also be used to calculate various electronic properties, such as the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These calculations provide insights into the reactivity and potential intermolecular interactions of the molecule.

Structure Property Relationships in 2 Ethoxy 4 Formylphenyl 4 Methoxybenzoate and Its Analogues Excluding Biological Properties

Correlation of Molecular Structure with Spectroscopic Signatures

The spectroscopic profile of 2-Ethoxy-4-formylphenyl 4-methoxybenzoate (B1229959) is a direct reflection of its constituent functional groups and their electronic interactions. Analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, in comparison with its analogues, provides a detailed picture of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum of 2-Ethoxy-4-formylphenyl 4-methoxybenzoate is expected to exhibit distinct signals corresponding to each proton environment. The aldehyde proton (-CHO) will likely appear as a singlet in the downfield region, typically around 9.8-10.0 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons will resonate in the range of 6.9-8.2 ppm, with their exact chemical shifts and coupling patterns determined by the substitution pattern. The ethoxy group will present as a quartet around 4.1-4.3 ppm (for the -OCH₂- protons) and a triplet around 1.4-1.5 ppm (for the -CH₃ protons). The methoxy (B1213986) group (-OCH₃) protons are expected to appear as a sharp singlet around 3.8-3.9 ppm.

The ¹³C NMR spectrum provides further insight into the carbon framework. The carbonyl carbons of the ester and aldehyde groups are the most deshielded, with expected chemical shifts in the range of 165-170 ppm and 190-195 ppm, respectively. Aromatic carbons will appear between 110-160 ppm. The carbons of the ethoxy and methoxy groups will be observed in the upfield region.

| Assignment | Predicted for Target Compound | 4-Formylphenyl 4-methoxybenzoate nih.gov | 4-Methoxybenzaldehyde rsc.org | 2-Ethoxybenzaldehyde chemicalbook.com |

|---|---|---|---|---|

| Aldehyde H (-CHO) | ~9.9 | ~10.0 | 9.87 | 10.46 |

| Aromatic H | ~7.0 - 8.2 | ~7.3 - 8.1 | 6.99, 7.83 | ~7.0 - 7.8 |

| Methoxy H (-OCH₃) | ~3.9 | ~3.9 | 3.89 | - |

| Ethoxy H (-OCH₂CH₃) | ~4.2 (q), ~1.4 (t) | - | - | 4.12 (q), 1.45 (t) |

| Aldehyde C (-CHO) | ~191 | ~191 | 190.9 | 189.9 |

| Ester C (C=O) | ~165 | ~165 | - | - |

| Aromatic C | ~114 - 164 | ~114 - 164 | 114.3, 129.9, 132.0, 164.6 | ~113 - 161 |

| Methoxy C (-OCH₃) | ~56 | ~56 | 55.6 | - |

| Ethoxy C (-OCH₂CH₃) | ~65, ~15 | - | - | 64.7, 14.8 |

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the stretching vibrations of its carbonyl groups. The ester C=O stretch is expected around 1720-1740 cm⁻¹, while the aldehyde C=O stretch should appear at a slightly lower wavenumber, around 1690-1710 cm⁻¹. The difference in absorption frequency is due to the electronic effects of the attached groups. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester, ethoxy, and methoxy groups will produce strong bands in the 1000-1300 cm⁻¹ region. The C-H stretching of the aldehyde group typically shows a characteristic pair of bands around 2720 and 2820 cm⁻¹.

| Vibrational Mode | Expected for Target Compound | 4-Ethoxybenzaldehyde nist.gov | Ethyl Vanillin (B372448) (2-Ethoxy-4-formylphenol) nist.gov |

|---|---|---|---|

| C-H stretch (aldehyde) | ~2820, ~2720 | 2810, 2730 | 2800, 2730 |

| C=O stretch (ester) | ~1730 | - | - |

| C=O stretch (aldehyde) | ~1700 | 1685 | 1665 |

| C=C stretch (aromatic) | ~1600, ~1510 | 1600, 1575, 1510 | 1585, 1510 |

| C-O stretch (ester/ether) | ~1250, ~1160, ~1050 | 1255, 1165, 1045 | 1265, 1135, 1030 |

Mass Spectrometry (MS):

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the cleavage of the ester bond, leading to ions corresponding to the 4-methoxybenzoyl cation and the 2-ethoxy-4-formylphenoxyl radical or cation. Further fragmentation of these ions would also be observed.

Electronic Structure and Reactivity Correlations

The electronic properties and reactivity of this compound are governed by the distribution of electron density across the molecule, which is influenced by the inductive and resonance effects of the substituents.

The ester group is generally considered to be electron-withdrawing through resonance from the attached phenyl ring, but the oxygen atom of the ester can donate electron density to the carbonyl group. The formyl group is a strong electron-withdrawing group, both by induction and resonance, deactivating the phenyl ring to which it is attached towards electrophilic substitution. Conversely, the ethoxy and methoxy groups are electron-donating through resonance, activating their respective phenyl rings.

This electronic interplay has several consequences for the molecule's reactivity:

Reactivity of the Formyl Group: The aldehyde functionality is susceptible to nucleophilic attack. The presence of the electron-donating ethoxy group ortho to the formyl group may slightly reduce its electrophilicity compared to an unsubstituted benzaldehyde (B42025).

Reactivity of the Ester Group: The ester linkage can undergo hydrolysis under acidic or basic conditions. The electronic nature of the substituents on both phenyl rings can influence the rate of this reaction. Electron-withdrawing groups on the phenyl ring of the alcohol moiety generally increase the rate of hydrolysis.

Electrophilic Aromatic Substitution: The two aromatic rings will exhibit different reactivities towards electrophilic substitution. The ring containing the ethoxy and formyl groups will be less reactive than the ring with the methoxy group due to the strong deactivating effect of the formyl group. Electrophilic attack on the methoxy-substituted ring would be directed to the ortho and para positions relative to the methoxy group.

Molecular Shape and its Influence on Bulk Material Properties

The three-dimensional shape of this compound is a key determinant of its bulk properties, such as melting point, solubility, and the potential for forming ordered phases like liquid crystals.

The ability of the molecule to pack efficiently in a crystal lattice will determine its melting point. The presence of polar groups (formyl and ester) will lead to dipole-dipole interactions, which, along with van der Waals forces, will govern the crystal packing. The specific arrangement of the molecules in the solid state can be elucidated through X-ray crystallography, and studies on analogous substituted phenyl benzoates have revealed diverse packing motifs. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethoxy-4-formylphenyl 4-methoxybenzoate, and how can reaction efficiency be monitored?

- Methodological Answer : The compound can be synthesized via esterification between 4-methoxybenzoic acid derivatives and substituted phenolic aldehydes. A typical approach involves activating the carboxylic acid (e.g., using DCC/DMAP) for ester bond formation. Reaction progress is monitored via TLC with eluents like chloroform:ethyl acetate (2:1) to track spot disappearance of starting materials . Purity is confirmed via melting point analysis (e.g., 429–430 K for analogous esters) and multi-eluent TLC validation .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural features of this compound?

- Methodological Answer :

- ¹H NMR : The ethoxy group (–OCH₂CH₃) appears as a triplet (~1.4 ppm) and quartet (~4.1 ppm). The formyl (–CHO) proton resonates as a singlet at ~10.1 ppm, while aromatic protons split based on substitution patterns .

- IR : Stretching vibrations for ester carbonyl (C=O) appear at ~1720 cm⁻¹, and the formyl C=O at ~1680 cm⁻¹. Methoxy C–O stretches occur near 1250 cm⁻¹ .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer : Recrystallization using ethanol or ethyl acetate/hexane mixtures is preferred. For example, cooling a saturated ethanol solution yields needle-shaped crystals, as demonstrated for structurally similar esters . Column chromatography with silica gel and gradients of ethyl acetate in hexane (10–30%) can resolve impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, analogous esters show planar aromatic rings with dihedral angles <10° between substituents. Hydrogen bonding between formyl oxygen and methoxy groups can stabilize the crystal lattice .

Q. What enzymatic pathways degrade this compound, and how can metabolic intermediates be characterized?

- Methodological Answer : Bacterial monooxygenases (e.g., EC 1.14.99.15) catalyze O-demethylation of methoxybenzoates, yielding 4-hydroxybenzoate and formaldehyde. Incubate the compound with Pseudomonas spp. lysates and monitor via HPLC-MS. Fragmentation patterns (e.g., m/z 138 for 4-hydroxybenzoate) confirm degradation pathways .

Q. How do computational docking studies predict the compound’s interaction with cyclooxygenase-2 (COX-2)?

- Methodological Answer : Molecular docking tools (AutoDock Vina) model the compound’s binding to COX-2’s active site. The formyl and methoxy groups may form hydrogen bonds with Arg120 and Tyr355. Compare binding affinities (ΔG values) to known inhibitors to assess potential anti-inflammatory activity .

Q. How can contradictory data in reaction yields be addressed across different synthesis protocols?

- Methodological Answer :

- Controlled Replication : Repeat reactions under standardized conditions (temperature, catalyst loading).

- Analytical Validation : Use quantitative NMR or LC-MS to verify yields.

- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., solvent polarity, reaction time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.